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molecular formula C8H8O4 B023981 2',4',6'-Trihydroxyacetophenone CAS No. 480-66-0

2',4',6'-Trihydroxyacetophenone

Cat. No. B023981
M. Wt: 168.15 g/mol
InChI Key: XLEYFDVVXLMULC-UHFFFAOYSA-N
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Patent
US05106871

Procedure details

In tetrahydrofuran were dissolved and suspended 66.5 g of 2',4',6'-trihydroxyacetophenone and 173.0 g of potassium carbonate, and 56.0 ml of 1-chloro-3-methyl-2-butene was dropped into the solution. The mixture was stirred at room temperature for 2 hours and extracted with dimethyl ether, and the organic layer was washed with a 5% solution of potassium carbonate and then with water. The organic layer was shaken with a saturated solution of sodium chloride, dried with anhydrous sodium sulfate and concentrated under a reduced pressure. Recrystallization from benzene gave 31.8 g (yield=34.0%) of 2',4',6'-trihydroxy-3'-(3-methyl-2-butenyl)acetophenone.
Quantity
66.5 g
Type
reactant
Reaction Step One
Quantity
173 g
Type
reactant
Reaction Step Two
Quantity
56 mL
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[OH:1][C:2]1[CH:7]=[C:6]([OH:8])[CH:5]=[C:4]([OH:9])[C:3]=1[C:10](=[O:12])[CH3:11].C(=O)([O-])[O-].[K+].[K+].Cl[CH2:20][CH:21]=[C:22]([CH3:24])[CH3:23]>O1CCCC1>[OH:1][C:2]1[C:7]([CH2:20][CH:21]=[C:22]([CH3:24])[CH3:23])=[C:6]([OH:8])[CH:5]=[C:4]([OH:9])[C:3]=1[C:10](=[O:12])[CH3:11] |f:1.2.3|

Inputs

Step One
Name
Quantity
66.5 g
Type
reactant
Smiles
OC1=C(C(=CC(=C1)O)O)C(C)=O
Step Two
Name
Quantity
173 g
Type
reactant
Smiles
C([O-])([O-])=O.[K+].[K+]
Step Three
Name
Quantity
56 mL
Type
reactant
Smiles
ClCC=C(C)C
Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O1CCCC1

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The mixture was stirred at room temperature for 2 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
was dropped into the solution
EXTRACTION
Type
EXTRACTION
Details
extracted with dimethyl ether
WASH
Type
WASH
Details
the organic layer was washed with a 5% solution of potassium carbonate
STIRRING
Type
STIRRING
Details
The organic layer was shaken with a saturated solution of sodium chloride
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried with anhydrous sodium sulfate
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under a reduced pressure
CUSTOM
Type
CUSTOM
Details
Recrystallization from benzene

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
OC1=C(C(=CC(=C1CC=C(C)C)O)O)C(C)=O
Measurements
Type Value Analysis
AMOUNT: MASS 31.8 g
YIELD: PERCENTYIELD 34%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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